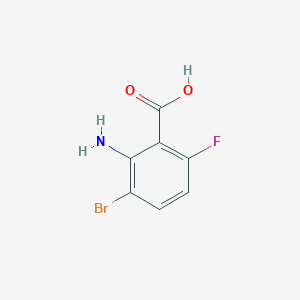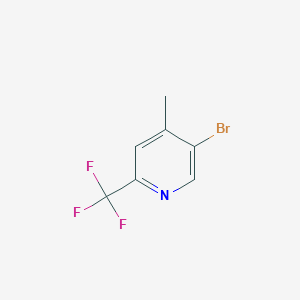
5-溴-4-甲基-2-(三氟甲基)吡啶
描述
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品应用
三氟甲基吡啶,例如 5-溴-4-甲基-2-(三氟甲基)吡啶,是活性农用化学品成分的关键结构单元 . 它们用于保护农作物免受害虫侵害 . 超过 20 种新的含三氟甲基吡啶的农用化学品已获得 ISO 通用名称 .
制药应用
三氟甲基吡啶也用于制药行业 . 五种含有三氟甲基吡啶部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 .
兽医应用
两种含有三氟甲基吡啶部分的兽药已获得市场批准 . 这些产品用于治疗动物的各种疾病。
烟酸的合成
用 LDA 在 C-3 位进行区域选择性去质子化,然后用二氧化碳捕获,得到相应的烟酸 . 这是合成各种药物和农用化学品的关键步骤。
吡唑并吡啶的制备
5-溴-4-甲基-2-(三氟甲基)吡啶用于制备吡唑并吡啶 . 这些化合物是激酶 LRRK2 抑制剂,用于治疗和预防癌症和神经退行性疾病 .
含氟有机化学品的开发
氟原子的独特物理化学性质和吡啶部分的独特特征使三氟甲基吡啶在含氟有机化学品的开发中具有价值 . 这些化学品在各个领域都有应用,包括农用化学品、制药和功能材料领域 .
作用机制
Target of Action
It’s known that similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets through a process called regioselective deprotonation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to kinase lrrk2 inhibitors .
Pharmacokinetics
It’s known that similar compounds have certain properties such as a molecular weight of 24002 and a density of 1.6±0.1 g/cm 3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature should be at room temperature and sealed in dry conditions . The compound’s physical form can be solid, semi-solid, liquid, or lump .
生化分析
Biochemical Properties
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions, which are crucial in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can act as a substrate for certain enzymes, facilitating the transfer of functional groups in biochemical pathways.
Cellular Effects
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions.
Metabolic Pathways
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.
属性
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYRALTRQVVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738405 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-51-1 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


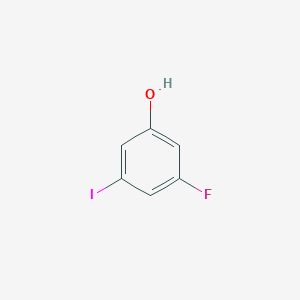

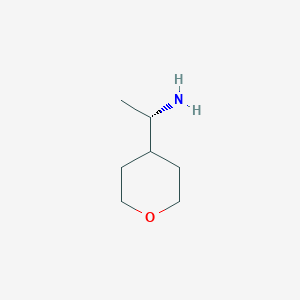

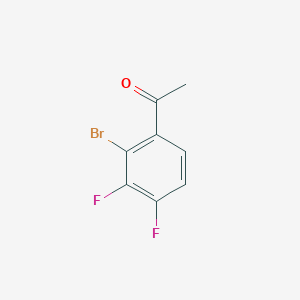

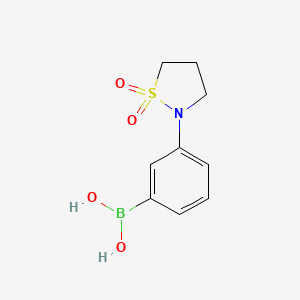
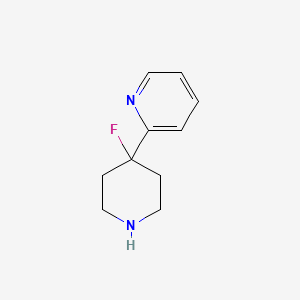
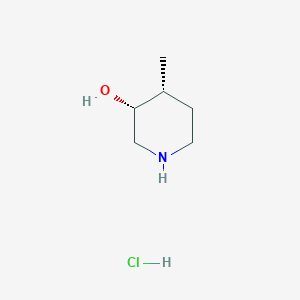
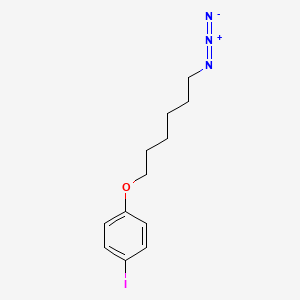
![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)
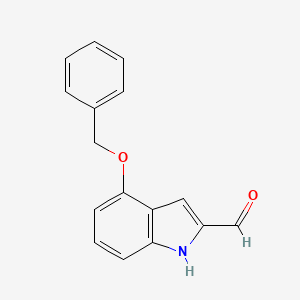
![7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1532818.png)
